1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20357010
InChI: InChI=1S/C8H7N3O/c1-5(12)8-10-4-7-6(11-8)2-3-9-7/h2-4,9H,1H3
SMILES:
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone

CAS No.:

Cat. No.: VC20357010

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone -

Specification

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name 1-(5H-pyrrolo[3,2-d]pyrimidin-2-yl)ethanone
Standard InChI InChI=1S/C8H7N3O/c1-5(12)8-10-4-7-6(11-8)2-3-9-7/h2-4,9H,1H3
Standard InChI Key NCYOXUFWEFPXDG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NC=C2C(=N1)C=CN2

Introduction

1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is a heterocyclic compound belonging to the pyrrolopyrimidine class. It features a fused bicyclic system with nitrogen atoms in its rings, and an ethanone group attached to the pyrrolopyrimidine framework. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of enzymes involved in cancer signaling pathways .

Synthesis Methods

The synthesis of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions involving appropriate pyridine and pyrimidine derivatives. Subsequent steps may include functionalization reactions to introduce the ethanone group. These methods can be optimized for yield and purity by controlling reaction conditions carefully.

Biological Activity and Potential Applications

1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone has shown promise as a therapeutic agent due to its potential to inhibit kinases involved in cancer signaling pathways. This inhibition can disrupt cellular proliferation and survival, making it a candidate for further development in cancer therapeutics. Interaction studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to assess its binding affinity to biological targets.

Comparison with Other Pyrrolopyrimidines

Compound NameStructureUnique Features
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanonePyrrolo[3,2-d]pyrimidine core with an ethanone groupPotential kinase inhibitor in cancer therapy
1-(5H-Pyrrolo[3,4-D]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanonePyrrolo[3,4-d]pyrimidine core with an o-tolyloxy groupMay enhance solubility and bioavailability due to the o-tolyloxy substituent
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanonePyrrolo[3,2-d]pyrimidine core with a chloro substituentChloro substituent may influence reactivity and selectivity in biological assays

Research Findings and Future Directions

Research on 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone focuses on its binding affinity to various biological targets, particularly kinases. These studies help elucidate its mechanism of action and potential therapeutic effects. Further research is needed to fully explore its therapeutic potential and to develop derivatives with enhanced biological activities.

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